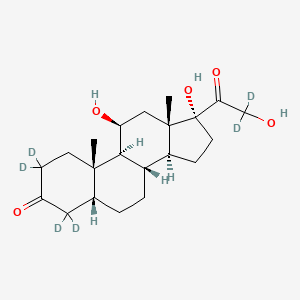
5beta-Dihydrocortisol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Dihydrocortisol-d6, also known as (5beta,11beta)-11,17,21-Trihydroxypregnane-3,20-dione-d6, is a deuterium-labeled derivative of 5beta-Dihydrocortisol. This compound is a stable isotope-labeled analog used primarily in scientific research. It is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex, and plays a role in various physiological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Dihydrocortisol-d6 involves the hydrogenation of cortisol to introduce deuterium atoms. The process typically includes the following steps:
Hydrogenation: Cortisol undergoes hydrogenation in the presence of a deuterium source, such as deuterium gas (D2), and a catalyst, often palladium on carbon (Pd/C).
Purification: The resulting product is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large quantities of cortisol are hydrogenated using industrial-scale reactors.
Purification and Quality Control: The product is purified through large-scale chromatography and subjected to rigorous quality control measures to ensure the desired isotopic purity and chemical integrity.
Analyse Des Réactions Chimiques
Types of Reactions
5beta-Dihydrocortisol-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield fully saturated derivatives.
Substitution: Functional groups on the steroid backbone can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Applications De Recherche Scientifique
5beta-Dihydrocortisol-d6 is utilized in a wide range of scientific research fields:
Chemistry: It serves as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.
Biology: The compound is used to study the biological effects of glucocorticoids and their metabolites.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of corticosteroid drugs.
Industry: It is employed in the development of new steroid-based pharmaceuticals and in quality control processes for steroid production.
Mécanisme D'action
5beta-Dihydrocortisol-d6 exerts its effects by interacting with glucocorticoid receptors in target cells. Upon binding to the receptor, the compound influences gene expression, leading to various downstream effects such as:
Anti-inflammatory Effects: Reduction in the production of pro-inflammatory cytokines.
Metabolic Effects: Regulation of glucose metabolism and immune response.
Cellular Effects: Modulation of cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5beta-Dihydrocortisol: The non-deuterated analog of 5beta-Dihydrocortisol-d6.
Cortisol: The parent compound from which this compound is derived.
5alpha-Dihydrocortisol: A similar compound with a different stereochemistry at the 5-position.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications:
Isotopic Tracing: The deuterium atoms allow for precise tracking of the compound in metabolic studies.
Stability: Deuterium-labeled compounds often exhibit increased stability compared to their non-labeled counterparts.
Analytical Precision: Enhanced accuracy in mass spectrometry and other analytical techniques.
Propriétés
Formule moléculaire |
C21H32O5 |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
(5R,8S,9S,10S,11S,13S,14S,17R)-2,2,4,4-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1/i5D2,9D2,11D2 |
Clé InChI |
ACSFOIGNUQUIGE-LQWLGBLNSA-N |
SMILES isomérique |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C(C1=O)([2H])[2H])C)[2H] |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


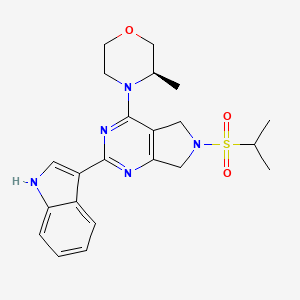
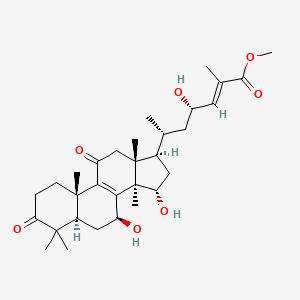
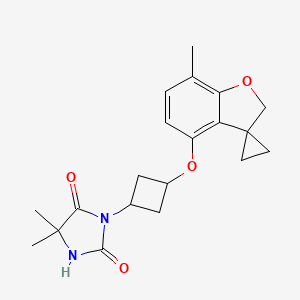
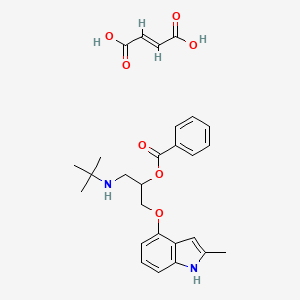
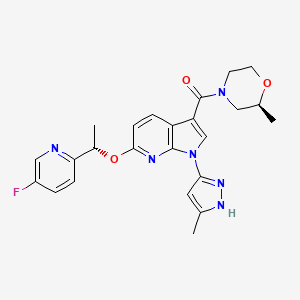
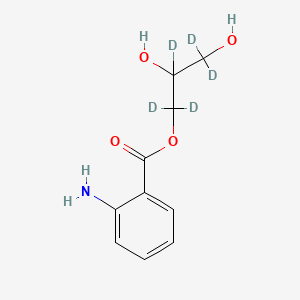
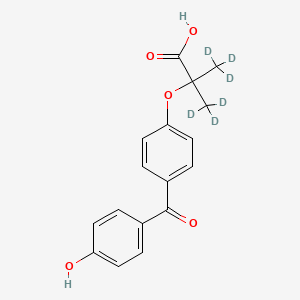
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)

![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
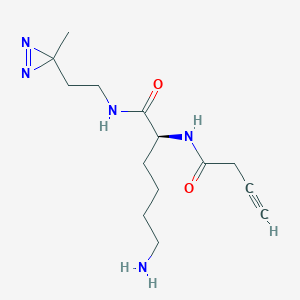
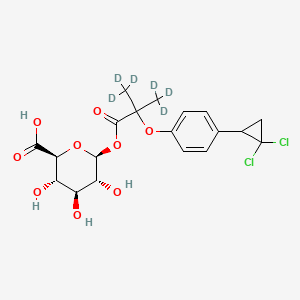
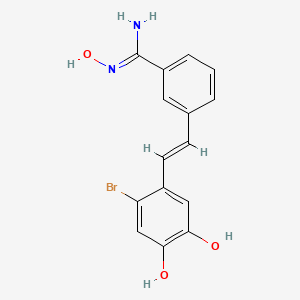
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)
